
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is a synthetic organic compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the amino group is introduced through a substitution reaction.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
作用機序
The mechanism of action of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. This active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound features a phenyl group instead of a cyclohexyl ring and has different reactivity and applications.
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: This compound has a cyclopropane ring and is used in different synthetic applications.
Uniqueness
Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is unique due to its combination of a cyclohexyl ring and a Boc-protected amino group, which provides specific steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in the development of novel pharmaceuticals.
特性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC名 |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoate |
InChI |
InChI=1S/C15H27NO4/c1-11(12(17)19-5)15(9-7-6-8-10-15)16-13(18)20-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,18) |
InChIキー |
LYEXRVJHAYEXNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)C1(CCCCC1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
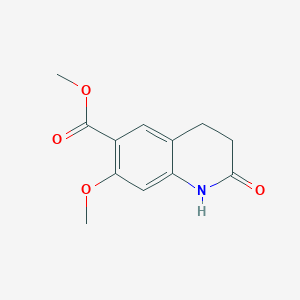

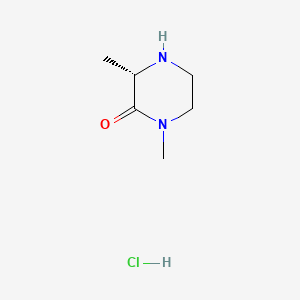
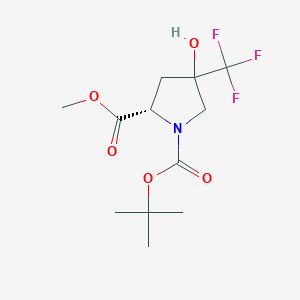
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)

![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)
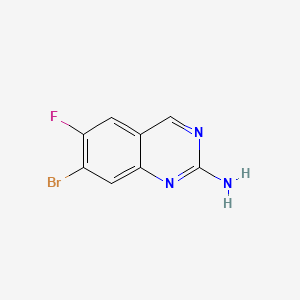
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
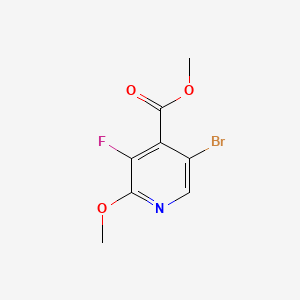
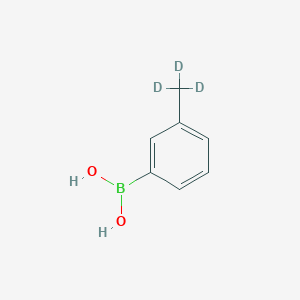
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
